molecular formula C13H10FN3O B3854896 4-fluoro-N'-(4-pyridinylmethylene)benzohydrazide

4-fluoro-N'-(4-pyridinylmethylene)benzohydrazide

Cat. No. B3854896
M. Wt: 243.24 g/mol
InChI Key: CQBOIYPHKXALMH-CXUHLZMHSA-N
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Description

“4-fluoro-N’-(4-pyridinylmethylene)benzohydrazide” is a Schiff base material . Its molecular formula is C13H10FN3O . The structural and nonlinear optical properties of this compound have been studied .


Molecular Structure Analysis

The molecular structure of “4-fluoro-N’-(4-pyridinylmethylene)benzohydrazide” has been analyzed using Fourier transform infrared (FTIR), ultraviolet (UV), and nuclear magnetic resonance (NMR) spectral techniques . Computational analyses were made by the DFT method .


Chemical Reactions Analysis

The highest occupied and lowest unoccupied molecular orbitals (HOMO–LUMO) analysis was performed for the title molecule to know about the possible charge transfer taking place within the molecule . Reactivity features were also determined by molecular electrostatic potential (MEP) analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-fluoro-N’-(4-pyridinylmethylene)benzohydrazide” have been studied using various techniques . The maximum absorption wavelength was found by both experimental and theoretical analyses .

Future Directions

Future research could focus on further understanding the properties and potential applications of “4-fluoro-N’-(4-pyridinylmethylene)benzohydrazide”. Given its structural and nonlinear optical properties , it could have potential applications in areas such as solar energy collectors, optoelectronic devices, and gas adsorption and storage .

properties

IUPAC Name

4-fluoro-N-[(E)-pyridin-4-ylmethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3O/c14-12-3-1-11(2-4-12)13(18)17-16-9-10-5-7-15-8-6-10/h1-9H,(H,17,18)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBOIYPHKXALMH-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=CC2=CC=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)N/N=C/C2=CC=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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